Hydrogen sulfate;(4-hydroxyphenyl)-methylazanium
Overview
Description
Hydrogen sulfate;(4-hydroxyphenyl)-methylazanium is a compound that combines the properties of hydrogen sulfate and (4-hydroxyphenyl)-methylazanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;(4-hydroxyphenyl)-methylazanium typically involves the reaction of (4-hydroxyphenyl)-methylazanium with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the careful addition of sulfuric acid to a solution containing (4-hydroxyphenyl)-methylazanium, followed by stirring and heating to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions. The use of high-purity reagents and precise temperature control are essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrogen sulfate;(4-hydroxyphenyl)-methylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, and the reactions are carried out in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Hydrogen sulfate;(4-hydroxyphenyl)-methylazanium has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug formulations.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of hydrogen sulfate;(4-hydroxyphenyl)-methylazanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Hydrogen sulfate;(4-hydroxyphenyl)-methylazanium can be compared with other similar compounds, such as:
Phenolic compounds: These compounds share the hydroxyl group attached to an aromatic ring, but differ in their additional functional groups and overall structure.
Sulfonated compounds: These compounds contain sulfonate groups, similar to the sulfate group in this compound, but may have different chemical properties and reactivity.
List of Similar Compounds
- Phenol
- 4-Hydroxybenzoic acid
- Sodium dodecyl sulfate
- Sulfanilic acid
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
hydrogen sulfate;(4-hydroxyphenyl)-methylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.H2O4S/c1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2-5,8-9H,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYPPUOVSUINHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C1=CC=C(C=C1)O.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-72-9 | |
Record name | 4-(Methylamino)phenol sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55-55-0, 1936-57-8 | |
Record name | Metol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylaminophenol sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1936-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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